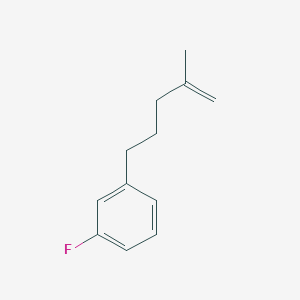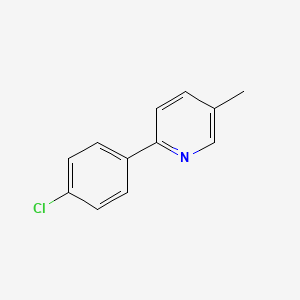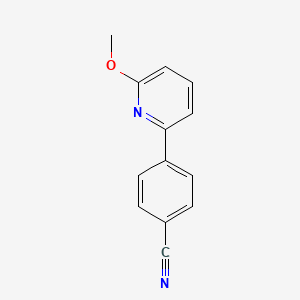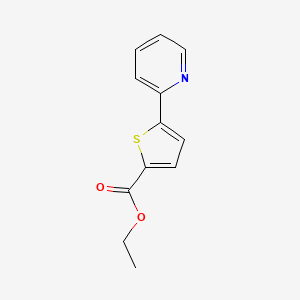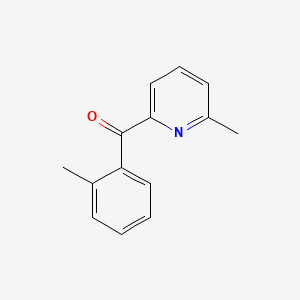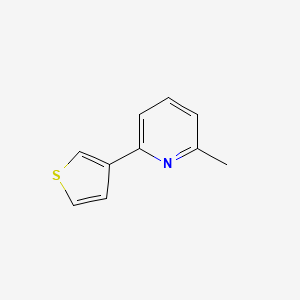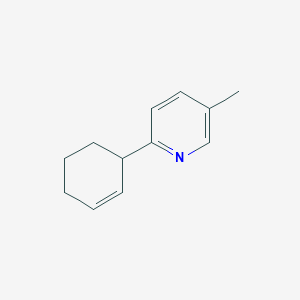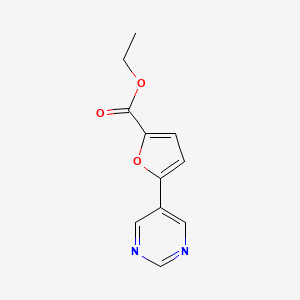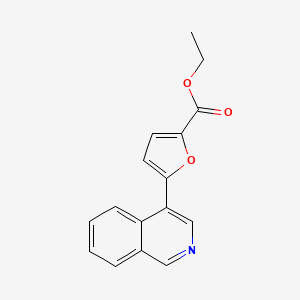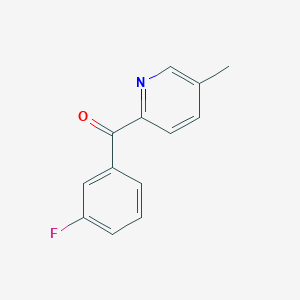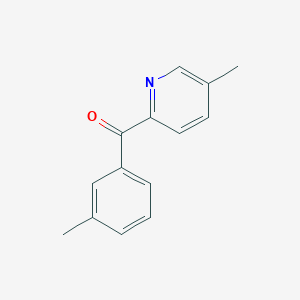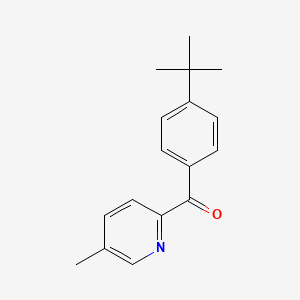
2-(4-tert-Butylbenzoyl)-5-methylpyridine
Overview
Description
2-(4-tert-Butylbenzoyl)-5-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BMB and is synthesized through a specific method.
Scientific Research Applications
Electroluminescent Properties in Platinum(II) Complexes
A study by Ionkin, Marshall, and Wang (2005) explored the synthesis of mono-cyclometalated Pt(II) complexes with 2-(4-tert-Butylbenzoyl)-5-methylpyridine derivatives. These complexes demonstrated notable electroluminescent properties, indicating potential applications in the development of organic light-emitting devices (OLEDs) (Ionkin, Marshall, & Wang, 2005).
Fluorescent Chemosensor for Cobalt Ions
Li et al. (2006) developed a fluorescent chemosensor using a ruthenium(II) complex with a multi-substituted phenol unit containing this compound. This chemosensor showed high selectivity for Co(II) ions, indicating its potential use in environmental monitoring and analysis (Li et al., 2006).
Role in Stereospecific Polymerizations
Nakayama et al. (2003) investigated iron−terpyridine complexes, which included derivatives of this compound, for their efficacy in stereospecific polymerizations of dienes. These complexes demonstrated high catalytic activities, suggesting their utility in the field of polymer chemistry (Nakayama et al., 2003).
Photovoltaic Applications in Solar Cells
Boschloo et al. (2006) studied the effect of 4-tert-butylpyridine, a related compound, on the performance of dye-sensitized solar cells. Their findings imply potential applications of this compound derivatives in improving solar cell efficiency (Boschloo et al., 2006).
Synthesis and Applications in Medicinal Chemistry
Stock et al. (2011) synthesized a 5-lipoxygenase-activating protein (FLAP) inhibitor containing a pyridine moiety similar to this compound. Their research opens avenues for the use of similar compounds in the development of novel pharmaceuticals (Stock et al., 2011).
Properties
IUPAC Name |
(4-tert-butylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-5-10-15(18-11-12)16(19)13-6-8-14(9-7-13)17(2,3)4/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYSGNNUXSHXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



